molecular formula C20H26N2 B14674255 (E)-Bis(4-butylphenyl)diazene CAS No. 37592-94-2

(E)-Bis(4-butylphenyl)diazene

Cat. No.: B14674255
CAS No.: 37592-94-2
M. Wt: 294.4 g/mol
InChI Key: HTTBAGNJILNUBG-UHFFFAOYSA-N
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Description

(E)-Bis(4-butylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (-N=N-) linking two phenyl rings substituted with butyl groups at the para positions. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(4-butylphenyl)diazene typically involves the azo coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with another aromatic compound. For this compound, the starting materials would be 4-butylaniline and a suitable diazonium salt.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (E)-Bis(4-butylphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-Bis(4-butylphenyl)diazene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of (E)-Bis(4-butylphenyl)diazene involves its interaction with molecular targets through the diazene group. This interaction can lead to various biochemical and physiological effects, depending on the specific application. The molecular pathways involved may include binding to proteins, nucleic acids, or other biomolecules, leading to changes in their function or activity.

Comparison with Similar Compounds

    Azobenzene: A simpler azo compound with two phenyl rings linked by a diazene group.

    Disperse Orange 3: An azo dye with similar structural features but different substituents.

Properties

CAS No.

37592-94-2

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

bis(4-butylphenyl)diazene

InChI

InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

HTTBAGNJILNUBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC

Origin of Product

United States

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